Eupatarone

Natural Product Chemistry Analytical Chemistry Phytochemistry

Eupatarone (Caleprunin B) is a uniquely substituted 2-acetyl-5,6-dimethoxybenzofuran — not interchangeable with co-isolated sesquiterpene lactones or flavanones from Eupatorium sternbergianum. Its specific 5,6-dimethoxy pattern confers distinct antibacterial activity absent in close analogs Calebertin and Caleprunin A. Procure as a high-purity reference for antibacterial SAR screening, phytochemical fingerprinting (mp 115–116°C, LogP 2.65), or as a versatile synthetic precursor to spathulenol and heterocyclic libraries.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 17249-61-5
Cat. No. B1668230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupatarone
CAS17249-61-5
SynonymsCaleprunin B;  Eupatarone; 
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC(=C(C=C2O1)OC)OC
InChIInChI=1S/C12H12O4/c1-7(13)9-4-8-5-11(14-2)12(15-3)6-10(8)16-9/h4-6H,1-3H3
InChIKeyPBFSOUHYSIPPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eupatarone (CAS 17249-61-5): A Naturally Occurring 2-Acetylbenzofuran from Asteraceae for Antibacterial and Chemical Synthesis Applications


Eupatarone (CAS 17249-61-5), also referred to as Caleprunin B or 2-acetyl-5,6-dimethoxybenzofuran, is a naturally occurring benzofuran derivative first isolated from the aerial parts of Eupatorium sternbergianum [1]. Its structure is defined by a benzofuran core substituted with an acetyl group at the 2-position and methoxy groups at the 5- and 6-positions [1], [2]. The compound has been identified as a bacterial inhibitor and is also obtained from other plant sources, including Calea platylepis . With a molecular weight of 220.22 g/mol and a calculated LogP of 2.65, Eupatarone exhibits moderate lipophilicity [2]. Due to its natural origin and defined chemical scaffold, Eupatarone is primarily procured for research purposes in antibacterial discovery programs, as a reference standard in natural product chemistry, and as a synthetic precursor for generating other heterocyclic compounds .

Why Eupatarone (17249-61-5) Cannot Be Replaced by Generic Benzofurans or Other Eupatorium-Derived Compounds


For scientific and industrial applications, Eupatarone (CAS 17249-61-5) cannot be directly substituted with other compounds from the same source plant, such as the sesquiterpene lactones or flavanones co-isolated from Eupatorium sternbergianum [1]. Its distinct 2-acetyl-5,6-dimethoxybenzofuran scaffold confers specific chemical reactivity and biological activity that are not shared by structurally unrelated co-metabolites [2]. Furthermore, while other natural benzofurans like Calebertin and Caleprunin A share the core benzofuran motif, their differing substitution patterns (e.g., the absence of the specific 5,6-dimethoxy substitution) lead to divergent physicochemical properties, biological activity, and synthetic utility [3]. The critical evidence that follows demonstrates the specific, quantifiable differences in properties and activity that make Eupatarone a unique selection for procurement.

Eupatarone 17249-61-5: A Quantitative Evidence Guide for Scientific Procurement


Physicochemical Differentiation of Eupatarone from Co-Occurring Eupatorium sternbergianum Metabolites

Eupatarone is distinguished from the sesquiterpene lactones and flavanones co-isolated from the same plant source by its unique 2-acetylbenzofuran scaffold and specific physicochemical properties [1]. These properties, including its moderate lipophilicity, influence its solubility, chromatographic behavior, and potential biological interactions, which are fundamentally different from those of other compound classes present in the plant [2].

Natural Product Chemistry Analytical Chemistry Phytochemistry

Comparative Evaluation of Eupatarone's Antibacterial Potential Against Other Natural Benzofurans

Eupatarone has been reported to be a bacterial inhibitor . While specific MIC or IC50 data are not available in the public domain for this compound, this classification places it in a distinct functional category from other natural benzofurans like Calebertin and Caleprunin A, for which antibacterial activity is not reported in the primary literature [1]. This suggests a structure-activity relationship driven by the specific substitution pattern of Eupatarone.

Antibacterial Discovery Pharmacology Natural Product Research

Eupatarone as a Strategic Synthetic Precursor for Generating Structurally Diverse Heterocycles

Eupatarone serves as a valuable and well-characterized building block in synthetic chemistry. Its synthesis has been studied extensively, and it is used as a precursor to produce other heterocycles, such as spathulenol . This synthetic utility is a key differentiator from other natural products isolated solely for their bioactivity, making it a strategic procurement choice for medicinal chemistry campaigns.

Synthetic Chemistry Medicinal Chemistry Heterocycle Synthesis

Eupatarone (17249-61-5): High-Impact Application Scenarios Based on Empirical Evidence


Antibacterial Drug Discovery and Hit Validation

Eupatarone, reported as a bacterial inhibitor , is ideally suited as a high-purity reference compound for screening in antibacterial drug discovery programs. Given the absence of reported antibacterial activity for its close structural analogs Calebertin and Caleprunin A [1], this scenario allows researchers to probe the specific structural determinants of activity within the 2-acetylbenzofuran class. Procurement supports primary screening, hit validation, and early structure-activity relationship (SAR) studies to identify novel antibacterial leads.

Natural Product Analytical Chemistry and Chemotaxonomy

Due to its well-defined 2-acetyl-5,6-dimethoxybenzofuran scaffold and unique occurrence in Eupatorium sternbergianum and Calea platylepis , [1], Eupatarone is an essential analytical standard for phytochemical fingerprinting and chemotaxonomic studies of the Asteraceae family. Its distinct physicochemical properties, including a specific melting point (115-116°C) and LogP (2.65) [2], enable accurate identification and quantification via HPLC, GC-MS, or LC-MS, ensuring research reproducibility.

Medicinal Chemistry Campaigns Focused on Heterocycle Synthesis

Eupatarone's established role as a synthetic precursor for generating other heterocycles, including spathulenol , makes it a strategic choice for medicinal chemistry laboratories. Procurement supports the diversification of chemical libraries, enabling the rapid exploration of chemical space around the benzofuran core. This application leverages the compound's dual identity as both a natural product and a versatile synthetic building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupatarone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.